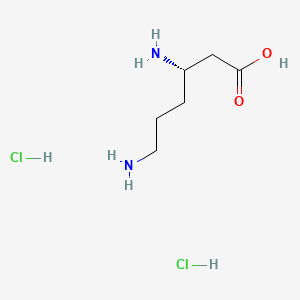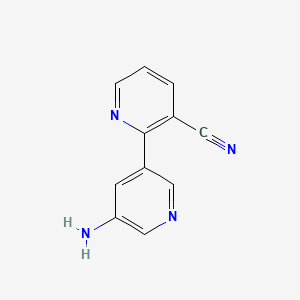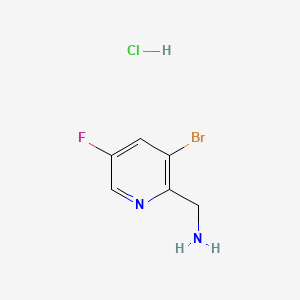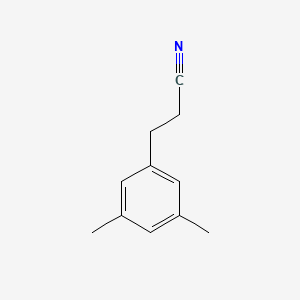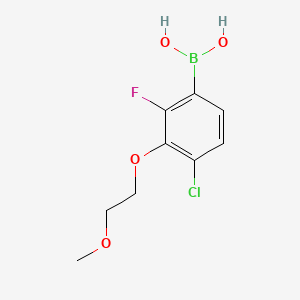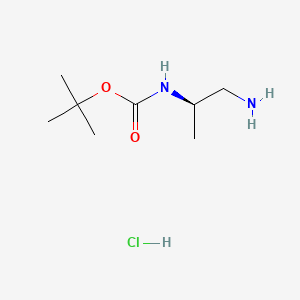
(R)-tert-Butyl (1-Aminopropan-2-yl)carbamathydrochlorid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“®-tert-Butyl (1-aminopropan-2-yl)carbamate hydrochloride” is a chemical compound with the molecular formula C8H19ClN2O2 and a molecular weight of 210.7 . It is typically stored in an inert atmosphere at temperatures between 2-8°C .
Synthesis Analysis
The synthesis of carbamates, such as “®-tert-Butyl (1-aminopropan-2-yl)carbamate hydrochloride”, can be achieved through the reaction of 1,3-dicarbonyl derivatives/2- substituted phenols with amides . This process is catalyzed by Cu@Sal-Cs and accelerated by microwave irradiation . The catalyst is synthesized through a green, eco-friendly, and cost-effective technique .
Molecular Structure Analysis
The molecular structure of “®-tert-Butyl (1-aminopropan-2-yl)carbamate hydrochloride” is represented by the linear formula C8H19ClN2O2 .
Chemical Reactions Analysis
The chemical reactions involving “®-tert-Butyl (1-aminopropan-2-yl)carbamate hydrochloride” are typically catalyzed by transition metals and involve C–O and C–N oxidative coupling . These reactions are important for the formation of new organic products .
Physical And Chemical Properties Analysis
“®-tert-Butyl (1-aminopropan-2-yl)carbamate hydrochloride” is a solid substance . It has a molecular weight of 210.7 g/mol . The compound is typically stored in an inert atmosphere at temperatures between 2-8°C .
Wissenschaftliche Forschungsanwendungen
Carbamatsynthese
Diese Verbindung spielt eine entscheidende Rolle bei der Synthese von Carbamaten . Es wird in der Carbamoylierung verwendet, einem Verfahren, bei dem Carbamate gebildet werden. Dieser Prozess ist unerlässlich für die Herstellung von Harnstoff, Carbamaten und Thiocarbamaten .
Herstellung von Aryl-Isocyanaten
Die Verbindung wird für die milde und metallfreie Synthese von Aryl-Isocyanaten aus Arylaminen verwendet . Ein Carbaminsäure-Zwischenprodukt, das aus dem Arylamin-Ausgangsmaterial und CO2 in Gegenwart von DBU gewonnen wird, wird durch aktivierte Sulfonium-Reagenzien dehydriert, um das entsprechende Isocyanat zu erzeugen .
Umsetzung von CO2 geringer Konzentration
Die Verbindung wird für die direkte Umsetzung von CO2 geringer Konzentration in Carbamate verwendet . Dieses Reaktionssystem erfordert nicht die Zugabe von Metallkomplexkatalysatoren oder Metallsalzzusätzen .
Synthese von substituierten O-Arylcarbamaten
Die Verbindung wird in einem einfachen, vielseitigen Eintopfverfahren für die Synthese von substituierten O-Arylcarbamaten verwendet . Diese Methode bietet einen wirtschaftlichen und effizienten Weg zu vielen interessanten Verbindungen .
Zinn-katalysierte Transcarbamoylierung
Die Verbindung wird in der Zinn-katalysierten Transcarbamoylierung verwendet . Dieser Prozess weist eine breite Toleranz gegenüber funktionellen Gruppen und ein rationalisiertes Aufarbeitungsverfahren auf
Wirkmechanismus
The mechanism of action for the formation of carbamates involves the capture of CO2 by amines . This process can be mediated by superbases, such as 1,1,3,3-tetramethylguanidine (TMG), with previous implications that zwitterionic superbase–CO2 adducts are able to actively transfer the carboxylate group to various substrates .
Safety and Hazards
The safety information for “®-tert-Butyl (1-aminopropan-2-yl)carbamate hydrochloride” includes several hazard statements: H302, H315, H319, H332, and H335 . Precautionary measures include P261, P280, P305+P351+P338 . The compound is labeled with the GHS07 pictogram and has a signal word of "Warning" .
Eigenschaften
IUPAC Name |
tert-butyl N-[(2R)-1-aminopropan-2-yl]carbamate;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O2.ClH/c1-6(5-9)10-7(11)12-8(2,3)4;/h6H,5,9H2,1-4H3,(H,10,11);1H/t6-;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNHXWWFZXWRQAK-FYZOBXCZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)NC(=O)OC(C)(C)C.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CN)NC(=O)OC(C)(C)C.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40679173 |
Source


|
| Record name | tert-Butyl [(2R)-1-aminopropan-2-yl]carbamate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40679173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.70 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1217631-35-0 |
Source


|
| Record name | tert-Butyl [(2R)-1-aminopropan-2-yl]carbamate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40679173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Spiro[1,3-dioxolane-2,8'(9'H)-[7H-7,9a]methanobenz[a]azulene]](/img/structure/B578277.png)
![1,9-Dioxa-3,5,11,13-tetraazadispiro[5.1.5~8~.1~6~]tetradeca-2,4,10,12-tetraene](/img/structure/B578278.png)
